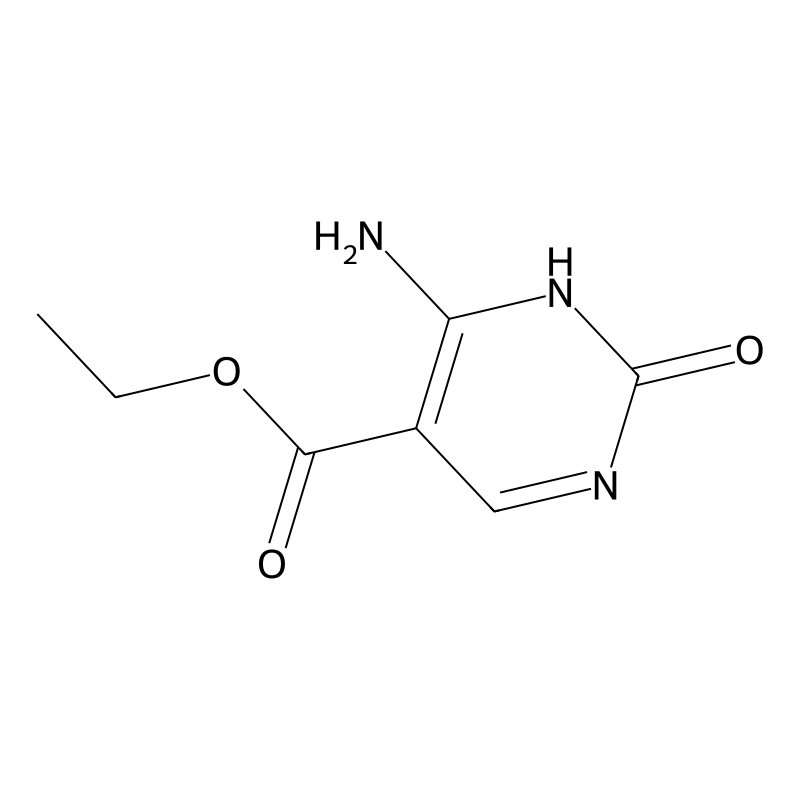

Ethyl 4-amino-2-hydroxypyrimidine-5-carboxylate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Precursor for Nucleobase Analogs:

EtAHPC serves as a potential precursor for the synthesis of various nucleobase analogs, which are modified versions of natural nucleobases like adenine, guanine, cytosine, and thymine. These analogs can be incorporated into nucleic acids like DNA and RNA, potentially influencing their structure and function. Research suggests that EtAHPC can be used to synthesize pyrimidine analogs with antiviral properties [1].

Source

[1] Nucleosides and Nucleotides with Potential Antiviral Activity. Part 4: Synthesis of 5-Substituted 2-Amino-4-Hydroxypyrimidines, J. Med. Chem., 1977, 20 (12), pp 1642-1646,

Ethyl 4-amino-2-hydroxypyrimidine-5-carboxylate is an organic compound belonging to the class of pyrimidinecarboxylic acids. Its molecular formula is , and it has a molecular weight of approximately 183.17 g/mol. The compound features a pyrimidine ring with an amino group at the 4-position, a hydroxyl group at the 2-position, and a carboxylate ester at the 5-position. This unique arrangement contributes to its potential biological activities and applications in medicinal chemistry .

- Esterification: The carboxylic acid moiety can react with alcohols to form esters.

- Nucleophilic Substitution: The amino group can undergo electrophilic substitution reactions, making it a versatile intermediate in organic synthesis.

- Hydroxylation: The hydroxyl group can be involved in further modifications, such as oxidation or substitution reactions.

These reactions highlight the compound's utility as a building block in organic synthesis .

Research indicates that ethyl 4-amino-2-hydroxypyrimidine-5-carboxylate exhibits potential biological activities, particularly as an anticancer agent. It is noted for its ability to act as a reagent in synthesizing cytidine derivatives, which have shown promise in cancer therapy . Additionally, its structural components suggest possible interactions with biological targets, although specific pharmacological data are still under investigation.

Several methods have been reported for synthesizing ethyl 4-amino-2-hydroxypyrimidine-5-carboxylate:

- Condensation Reactions: Combining appropriate pyrimidine precursors under acidic or basic conditions can yield this compound.

- Hydrolysis of Esters: Starting from ethyl esters of related compounds, hydrolysis can yield the desired product.

- Functional Group Transformations: Existing pyrimidine derivatives can be modified through selective functional group transformations to introduce the amino and hydroxyl groups.

These methods emphasize the compound's accessibility for research and application purposes .

Ethyl 4-amino-2-hydroxypyrimidine-5-carboxylate has several applications:

- Pharmaceutical Development: It serves as a precursor for synthesizing various bioactive compounds.

- Research Reagent: Utilized in studies exploring nucleoside analogs and their effects on cellular processes.

- Potential Anticancer Agent: Its derivatives are being investigated for their efficacy against various types of cancer cells .

Interaction studies involving ethyl 4-amino-2-hydroxypyrimidine-5-carboxylate have focused on its binding affinity to various biological targets. Preliminary data suggest that it may interact with enzymes involved in nucleotide metabolism, although detailed kinetic studies are needed to elucidate these interactions fully. Such studies are crucial for understanding its mechanism of action and potential therapeutic applications .

Ethyl 4-amino-2-hydroxypyrimidine-5-carboxylate shares structural similarities with several other pyrimidine derivatives. Here are some comparable compounds:

| Compound Name | Similarity | Key Features |

|---|---|---|

| Ethyl 4-aminopyrimidine-5-carboxylate | 0.90 | Lacks hydroxyl group at position 2 |

| Ethyl 2-amino-4-hydroxypyrimidine-5-carboxylate | 0.71 | Different amino positioning |

| Methyl 4-hydroxypyrimidine-5-carboxylate | 0.73 | Methyl instead of ethyl; different solubility |

| Ethyl 4-amino-2-chloropyrimidine-5-carboxylate | 0.82 | Chlorinated variant; potential for different reactivity |

| Ethyl 2,4-diaminopyrimidine-5-carboxylate | 0.84 | Additional amino group; increased reactivity |

The uniqueness of ethyl 4-amino-2-hydroxypyrimidine-5-carboxylate lies in its specific functional groups and their positioning on the pyrimidine ring, which may confer distinct biological properties compared to its analogs .

Nucleophilic substitution represents a fundamental approach for functionalizing pyrimidine rings, particularly for the synthesis of ethyl 4-amino-2-hydroxypyrimidine-5-carboxylate [3] [7] [20]. The pyrimidine ring's electron-deficient nature, attributed to the presence of two nitrogen atoms, renders it highly susceptible to nucleophilic attack at various positions [3] [20].

The most established synthetic route involves nucleophilic substitution reactions starting from appropriately substituted pyrimidine precursors . For instance, the synthesis can be achieved through substitution of a chloro group in ethyl 4-chloro-2-methylpyrimidine-5-carboxylate with ammonia or hydroxylamine in ethanol or methanol under reflux conditions at temperatures ranging from 60 to 80 degrees Celsius . This method demonstrates the characteristic regioselectivity patterns observed in pyrimidine nucleophilic substitution reactions.

The mechanism of nucleophilic substitution in pyrimidines follows the classical pathway where leaving groups at the carbon-2, carbon-4, and carbon-6 positions can be displaced by nucleophiles [20]. The negative charge of the intermediate is effectively delocalized over both nitrogen atoms in the pyrimidine ring, stabilizing the transition state and facilitating the substitution process [20]. This stabilization is particularly pronounced when electron-withdrawing groups are present on the ring, as observed in the case of carboxylate esters [20].

Advanced nucleophilic substitution methodologies have been developed utilizing coupling reagents such as benzotriazol-1-yloxy-tris-dimethylamino-phosphonium hexafluorophosphate for the activation of amide linkages in pyrimidine nucleosides [7]. This approach enables facile functionalization at the carbon-4 position through the formation of reactive benzotriazol-1-yl intermediates, which subsequently undergo displacement with various nucleophiles including amines, thiols, and alcohols [7].

The regioselectivity of nucleophilic substitution in pyrimidines is significantly influenced by the electronic properties of substituents already present on the ring [3]. Quantum mechanical analyses have demonstrated that the presence of electron-donating substituents at the carbon-6 position can reverse the typical carbon-4 selectivity, leading to preferential substitution at the carbon-2 position [3]. This phenomenon is attributed to changes in the lowest unoccupied molecular orbital distribution, which governs the site of nucleophilic attack [3].

Green Chemistry Approaches: Microwave-Assisted and Mechanochemical Syntheses

Green chemistry methodologies have revolutionized the synthesis of pyrimidine derivatives, including ethyl 4-amino-2-hydroxypyrimidine-5-carboxylate, by minimizing environmental impact while maximizing synthetic efficiency [5] [8] [9]. Microwave-assisted synthesis has emerged as a particularly powerful tool for pyrimidine construction, offering significant advantages over conventional heating methods [5] [25].

Microwave-assisted synthesis of pyrimidine derivatives demonstrates remarkable improvements in reaction times, yields, and energy efficiency compared to traditional synthetic approaches [5]. The microwave irradiation provides uniform heating and enhanced molecular interactions, leading to accelerated reaction kinetics and improved product formation [5]. This methodology has been successfully applied to the synthesis of various pyrimidine scaffolds, with reaction times reduced from hours to minutes while maintaining or improving product yields [5].

Mechanochemical synthesis represents another significant advancement in green chemistry approaches for pyrimidine synthesis [8] [9] [11]. Ball milling techniques enable solvent-free synthesis conditions, eliminating the need for organic solvents and reducing waste generation [9] [11]. The mechanochemical approach utilizing modified zinc oxide nanoparticles as catalysts has demonstrated excellent efficiency in multicomponent pyrimidine synthesis [9]. The method achieves high Ecoscale scores and low environmental factors, indicating superior environmental compatibility [9].

The mechanochemical synthesis of pyrimidine derivatives using ball milling has been optimized to operate at room temperature with reaction times as short as 20 to 30 minutes [10]. This approach utilizes solid iodine and silver nitrate as electrophilic reagents, achieving yields ranging from 70 to 98 percent while maintaining environmentally friendly conditions [10]. The method's advantages include simplified setup procedures, short reaction times, and elimination of toxic solvents typically required in conventional synthesis [10].

Comparative studies between microwave-assisted and conventional synthesis methods reveal significant advantages for the green chemistry approaches [41] [42]. Microwave irradiation at 150 watts using aqueous tetrabutyl ammonium bromide as a medium achieves optimal yields in significantly reduced reaction times [41]. The reaction temperature optimization studies demonstrate that yields improve and reaction times decrease when temperatures are increased to 50 degrees Celsius under microwave conditions [42].

| Synthesis Method | Reaction Time | Yield (%) | Temperature (°C) | Environmental Impact |

|---|---|---|---|---|

| Conventional Heating | 6-8 hours | 65-75 | 110-120 | High solvent use |

| Microwave-Assisted | 1-5 minutes | 85-95 | 50-80 | Reduced energy |

| Mechanochemical | 20-30 minutes | 70-98 | Room temperature | Solvent-free |

Regioselective Esterification and Protecting Group Strategies

Regioselective esterification plays a crucial role in the synthesis and functionalization of ethyl 4-amino-2-hydroxypyrimidine-5-carboxylate, requiring sophisticated strategies to achieve selective modification of specific functional groups [4] [26] [32]. The development of efficient esterification methods has been significantly advanced through the introduction of novel coupling reagents and protecting group strategies [4] [26].

The 5-nitro-4,6-dithiocyanatopyrimidine coupling reagent represents a breakthrough in rapid esterification methodology [4] [26]. This reagent enables esterification reactions to proceed within one minute under mild conditions, demonstrating remarkable efficiency across diverse substrate classes [4] [26]. The method's rapid execution, high efficiency, and adaptability make it particularly advantageous for ester synthesis in pyrimidine systems [4] [26]. The mechanism involves the formation of acyl thiocyanate intermediates, which subsequently undergo nucleophilic displacement by alcohols to form the desired esters [26].

Protecting group strategies are essential for achieving regioselective transformations in multifunctional pyrimidine derivatives [12] [32]. The inherent reactivity differences among various functional groups in pyrimidine systems can be exploited to achieve selective protection [12]. Primary hydroxyl groups are sterically less hindered than secondary counterparts, offering opportunities for regioselective protection using bulky protecting groups such as trityl or silyl derivatives [12].

Ester protecting groups are particularly valuable in pyrimidine chemistry due to their stability under acidic conditions and selective removal under nucleophilic conditions [12]. The acetyl protecting group demonstrates differential stability at various ring positions, with primary acetyl esters being more susceptible to selective removal using reagents such as iodine in methanol or diiobutylaluminum hydride in combination with bis-cyclopentadienylzirconium dichloride [12].

Tautomerism considerations are critical in protecting group strategies for hydroxypyrimidine derivatives [31] [34]. The 2-hydroxypyrimidine system exhibits lactam-lactim tautomerism, with the predominant form depending on solvent polarity and temperature [31] [34]. Polar solvents favor the lactam form, while non-polar solvents promote the lactim tautomer [31]. This tautomeric behavior influences the choice of protecting groups and reaction conditions [34].

The benzyl ether protecting group strategy has been successfully employed for pyrimidine derivatives, with para-methoxybenzyl ethers demonstrating enhanced stability compared to unsubstituted benzyl ethers [12]. Regioselective removal of para-methoxybenzyl groups can be achieved using tin tetrachloride at low temperatures or catalytic amounts of trifluoroacetic acid in dichloromethane [12].

Comparative Analysis of Precursor Utilization in Multi-Step Syntheses

The synthesis of ethyl 4-amino-2-hydroxypyrimidine-5-carboxylate can be accomplished through various precursor combinations, each offering distinct advantages and limitations in terms of yield, reaction conditions, and synthetic efficiency [19] [35] [36] [38]. A comprehensive analysis of these approaches reveals significant differences in precursor utilization strategies and their impact on overall synthetic outcomes.

The guanidine-diethyl ethoxymethylenemalonate route represents one of the most efficient synthetic pathways [19]. This approach utilizes guanidine and diethyl ethoxymethylenemalonate as key precursors, achieving yields of 85.02 percent under optimized conditions [19]. The reaction proceeds in ethanol with sodium ethoxide as base, requiring 6 hours of reaction time at elevated temperature [19]. The method demonstrates excellent reproducibility and provides access to the target compound through a single condensation reaction [19].

An alternative synthetic strategy employs guanidine nitrate and diethyl malonate as precursors [36]. This method achieves yields of 96.1 percent through a two-stage process involving initial treatment with sodium methylate followed by addition of diethyl malonate [36]. The reaction conditions require careful temperature control, with the first stage conducted at 5 degrees Celsius for 0.5 hours, followed by heating to 65 degrees Celsius for 6 hours [36]. This approach demonstrates superior yield compared to the ethoxymethylenemalonate route but requires more stringent reaction conditions [36].

The de novo pyrimidine biosynthesis pathway provides insights into natural precursor utilization strategies [35] [38]. The biological synthesis begins with carbamoyl phosphate formation from glutamine, carbon dioxide, and adenosine triphosphate, catalyzed by carbamoyl phosphate synthetase [35] [38]. This is followed by condensation with aspartate to form carbamoyl aspartate through aspartate transcarbamoylase [35] [38]. The pathway demonstrates remarkable efficiency in precursor utilization, with tight regulatory control ensuring balanced nucleotide production [38].

Barbituric acid-based synthetic routes offer alternative precursor combinations for pyrimidine synthesis [37]. These methods utilize barbituric acid or 1,3-dimethylbarbituric acid in combination with aldehydes and malononitrile to construct pyrimidine frameworks [37]. The approach achieves high yields under mild conditions using copper-containing catalysts, with reaction times ranging from 3 to 15 minutes [37]. The mechanistic pathway involves sequential condensation and cyclization reactions facilitated by metal coordination [37].

| Precursor Combination | Yield (%) | Reaction Time | Temperature (°C) | Synthetic Steps |

|---|---|---|---|---|

| Guanidine + Diethyl ethoxymethylenemalonate | 85.0 | 6 hours | 60-80 | 1 |

| Guanidine nitrate + Diethyl malonate | 96.1 | 6.5 hours | 5-65 | 2 |

| Carbamoyl phosphate + Aspartate | Variable | Enzymatic | 37 | 6 |

| Barbituric acid + Aldehyde + Malononitrile | 95-97 | 3-15 minutes | Room temp | 1 |

The efficiency of precursor utilization varies significantly among different synthetic approaches [39]. One-pot multicomponent reactions demonstrate superior atom economy by minimizing intermediate isolation and purification steps [39]. These methods typically achieve excellent yields while reducing overall synthetic complexity and waste generation [39]. The aqueous media protocols further enhance environmental compatibility while maintaining high synthetic efficiency [39].

Catalyst selection plays a crucial role in optimizing precursor utilization efficiency [37] [40]. Copper-based catalysts demonstrate exceptional performance in pyrimidine synthesis, facilitating rapid reaction rates and high yields [37]. The catalyst's role extends beyond simple Lewis acid activation to include coordination-assisted cyclization and tautomerization processes [37]. Multi-functional enzyme systems in biological pathways achieve remarkable catalytic efficiency through coordinated active sites and allosteric regulation mechanisms [40].